molecular formula C6H18F3N B043929 Triethylamine trihydrofluoride CAS No. 73602-61-6

Triethylamine trihydrofluoride

Cat. No. B043929
CAS RN: 73602-61-6
M. Wt: 161.21 g/mol
InChI Key: IKGLACJFEHSFNN-UHFFFAOYSA-N
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Description

Triethylamine trihydrofluoride is a clear yellow to brown liquid with a strong ammonia-like odor . It is used as a reagent to prepare fluorides from organic compounds and as an intermediate for making various organic compounds, especially those containing fluorine . It has applications in ceramic manufacturing, specifically in silicon carbide synthesis and microwave-assisted reactions .


Synthesis Analysis

Triethylamine trihydrofluoride can be synthesized through a cost-effective process involving the addition of an organic solvent, HF liquid, and triethylamine in specific molar ratios and temperature ranges . The resulting complex, Et3N·nHF, is obtained in a two-step reaction using either triethylamine-HF complex or carbon tetrachloride as the solvent .


Molecular Structure Analysis

The molecular formula of Triethylamine trihydrofluoride is C6H15N.3HF . It has a molecular weight of 161.21 .


Chemical Reactions Analysis

Triethylamine trihydrofluoride is involved in various chemical reactions such as acyl halide formation, Grignard reactions, and synthesis of aromatic nitro compounds . It is also used in the selective fluorination of benzylic C-H bonds, enabling the incorporation of [(18)F] fluoride sources used in PET imaging .


Physical And Chemical Properties Analysis

Triethylamine trihydrofluoride is a colorless liquid with a strong ammonia-like odor . It is soluble in organic solvents such as dichloromethane, diethyl ether, and acetonitrile, but insoluble in water . Its boiling point is 70 °C at 20 hPa , and it has a density of 0.989 g/mL at 25 °C .

Scientific Research Applications

Ceramic Manufacturing

Triethylamine trihydrofluoride finds application in ceramic manufacturing, particularly in the field of silicon carbide (SiC) synthesis and microwave-assisted reactions . It enables the shielding of reaction contents from electromagnetic fields during microwave irradiation . This allows for precise evaluation of chemical transformations without electromagnetic field effects .

Electrochemical Fluorosulfonylation of Styrenes

Triethylamine trihydrofluoride is a key component in an environmentally friendly and highly efficient electrochemical fluorosulfonylation of styrenes . This innovative method allows for the synthesis of a wide range of β-fluorosulfones .

Selective Fluorination of Benzylic C-H Bonds

It is involved in the selective fluorination of benzylic C-H bonds, enabling the incorporation of [(18)F] fluoride sources used in PET imaging .

Synthesis of Vicinal Difluorides from Epoxides

Triethylamine trihydrofluoride is used in the synthesis of vicinal difluorides from epoxides .

Synthesis of 3-Fluoroazetidine

It is also used in the synthesis of 3-fluoroazetidine .

Cleavage of O-Silyl Groups

Triethylamine trihydrofluoride is utilized as a selective reagent for the cleavage of O-silyl groups in carbohydrates, nucleotides, and cyanohydrins .

Electrochemical Fluorodeiodination of Alkyl Iodides

It is actively involved in the electrochemical fluorodeiodination of alkyl iodides .

Fluorodesilylation in Beta-Lactams

Triethylamine trihydrofluoride is used in fluorodesilylation in beta-lactams .

properties

IUPAC Name

N,N-diethylethanamine;trihydrofluoride
Source PubChem
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InChI

InChI=1S/C6H15N.3FH/c1-4-7(5-2)6-3;;;/h4-6H2,1-3H3;3*1H
Source PubChem
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InChI Key

IKGLACJFEHSFNN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.F.F.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H18F3N
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DSSTOX Substance ID

DTXSID2074372
Record name Triethylamine trihydrofluoride
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Molecular Weight

161.21 g/mol
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Physical Description

Colorless liquid with a pungent odor; Hygroscopic; [Alfa Aesar MSDS]
Record name N,N-Diethylethanamine trihydrofluoride
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Product Name

Triethylamine trihydrofluoride

CAS RN

73602-61-6, 29585-72-6
Record name Ethanamine, N,N-diethyl-, hydrofluoride (1:3)
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Record name Ethanamine, N,N-diethyl-, hydrofluoride (1:3)
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Record name Triethylamine trihydrofluoride
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Record name Triethylammonium fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Triethylamine trihydrofluoride acts as a source of fluoride ions (F⁻). The fluoride ions are nucleophilic and can attack electron-deficient centers in molecules, leading to the substitution of other groups, often hydroxyl groups, with fluorine. [, , , ]

ANone: Introducing fluorine can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity. [] This makes Et₃N·3HF a valuable tool in medicinal chemistry for modifying drug candidates. []

ANone: Its molecular formula is C₆H₁₈F₃N, and its molecular weight is 161.21 g/mol.

ANone: While the provided articles focus on its applications, ¹⁹F NMR spectroscopy is commonly used to monitor reactions involving triethylamine trihydrofluoride. []

ANone: It is crucial to select appropriate reaction vessels as triethylamine trihydrofluoride can react with glass. Sintered silicon carbide has been reported as a suitable material due to its high chemical resistance. []

ANone: Et₃N·3HF has been successfully employed in various transformations, including:

  • Hydrofluorination of alkenes: Conversion of methallyl alkenes to tertiary fluorides. []
  • Fluorodehydroxylation: Replacement of hydroxyl groups with fluorine in various substrates. []
  • Desilylation: Removal of silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), in oligonucleotide synthesis. [, , , , ]
  • Fluorination of benzylic C-H bonds: Introduction of fluorine at benzylic positions using manganese catalysts. []

ANone: Compared to some other fluorinating agents, Et₃N·3HF is considered relatively mild and easy to handle. [] This contributes to its wide use in organic synthesis.

ANone: While the provided research primarily focuses on experimental work, computational studies, such as DFT calculations, can be valuable for understanding reaction mechanisms and exploring potential new applications of Et₃N·3HF.

ANone: The presence of three hydrogen fluoride molecules associated with the triethylamine enhances the nucleophilicity of the fluoride ion, making it a more effective fluorinating agent.

ANone: It is typically used as a neat reagent or as a solution in anhydrous solvents like THF or DMF. Storage under inert atmosphere and exclusion of moisture are crucial for maintaining its reactivity. [, , ]

ANone: Like many fluorinating agents, Et₃N·3HF is corrosive and requires careful handling. It is essential to consult the safety data sheet and wear appropriate personal protective equipment. []

ANone: Information on its environmental fate and toxicity is limited. Responsible waste disposal and exploration of alternative fluorinating reagents with lower environmental impact are essential considerations. []

ANone: The provided research focuses on the use of triethylamine trihydrofluoride as a reagent in chemical synthesis, primarily for modifying organic molecules. It is not a pharmaceutical drug and does not have associated pharmacokinetic, pharmacodynamic, or toxicity profiles.

ANone: Yes, several other reagents can introduce fluorine into molecules. The choice often depends on the specific transformation and substrate. Examples include:

  • Diethylaminosulfur trifluoride (DAST) []
  • Nonaflyl fluoride (NfF) []
  • Selectfluor []

ANone: Specific waste management protocols should be followed based on local regulations and the nature of the reaction mixture. Neutralization and proper disposal are crucial.

ANone: Key resources include:

    ANone: While a detailed historical account is outside the scope of the provided papers, its emergence as a mild and versatile fluorinating agent significantly impacted organic synthesis, particularly in the context of medicinal chemistry and oligonucleotide synthesis.

    ANone: Its use in synthesizing modified nucleosides for oligonucleotide therapeutics highlights the synergy between chemistry and biology. [] Similarly, developing fluorinated compounds for PET imaging demonstrates its potential in materials science and medical imaging. []

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